2-Isopropylthioxanthone

Catalog No.
S582791
CAS No.
5495-84-1
M.F
C16H14OS
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropylthioxanthone

CAS Number

5495-84-1

Product Name

2-Isopropylthioxanthone

IUPAC Name

2-propan-2-ylthioxanthen-9-one

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3

InChI Key

KTALPKYXQZGAEG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Synonyms

2-(1-Methylethyl)-9H-thioxanthen-9-one; 2-Isopropyl-9H-thioxanthen-2-one; 2-Isopropylthioxanthen-9-one; ITX; Photocure ITX-P; Quantacure 597; Quantacure 659; Quantacure ITX; Speedcure ITX;

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Photoinitiator:

-ITX exhibits photoinitiating properties, meaning it absorbs light and initiates polymerization reactions. This property makes it a valuable candidate for various applications, including:

  • UV-Cured Coatings and Inks: 2-ITX can be used as a photoinitiator in UV-curable coatings and inks for various applications, including food packaging materials []. Its ability to initiate rapid polymerization under UV light allows for efficient and energy-saving curing processes.
  • 3D Printing: Research suggests that 2-ITX can be employed as a photoinitiator in 3D printing resins, enabling the creation of complex and high-resolution 3D printed structures [].

Biological Activities:

Studies have explored the potential biological activities of 2-ITX, including:

  • Antimicrobial activity: Some studies have reported the potential antimicrobial activity of 2-ITX against certain bacterial and fungal strains [, ]. However, further research is needed to confirm its efficacy and potential applications.
  • Antioxidant activity: 2-ITX exhibits antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative damage []. However, more research is required to fully understand its potential therapeutic implications.

Other Applications:

-ITX is also being investigated for other potential applications, such as:

  • Organic light-emitting diodes (OLEDs): Research suggests that 2-ITX can be used as a host material in OLEDs, potentially improving their efficiency and performance [].
  • Chemical sensors: Studies have explored the potential use of 2-ITX in the development of chemical sensors, due to its ability to change its properties upon exposure to specific chemicals [].

2-Isopropylthioxanthone is an organic compound classified as a thioxanthone derivative, with the molecular formula C16H14OSC_{16}H_{14}OS. It is predominantly used as a photoinitiator in UV-curable coatings and inks. The compound features a thioxanthone core, which consists of a fused aromatic ring system with a sulfur atom, and an isopropyl substituent that enhances its photochemical properties. Its structure allows it to absorb UV light and subsequently initiate polymerization processes, making it valuable in various industrial applications.

ITX is considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following reasons:

  • Skin Irritation: Prolonged or repeated contact with ITX may cause skin irritation [].
  • Eye Irritation: Exposure to ITX dust or vapor may irritate the eyes [].
  • Environmental Impact: Although data is limited, ITX may be harmful to aquatic life due to its low water solubility [].

Safety Precautions:

  • Wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling ITX.
  • Ensure proper ventilation when working with ITX.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to local regulations.
, primarily related to its role as a photoinitiator. Upon exposure to UV light, it generates free radicals that initiate the polymerization of acrylate monomers in inks and coatings. The key reactions include:

  • Photolysis: The absorption of UV light leads to the cleavage of the thioxanthone structure, resulting in radical formation.
  • Radical Polymerization: These radicals then react with unsaturated compounds, such as acrylates, leading to cross-linking and solidification of the material.

In addition to these primary reactions, 2-isopropylthioxanthone can also participate in secondary reactions involving oxidation or interaction with other chemical species present in formulations .

Research has indicated that 2-isopropylthioxanthone exhibits cytotoxic effects under certain conditions. For instance, studies have shown that it can induce cytotoxicity in various cell lines, raising concerns about its safety in consumer products, particularly those related to food packaging and printing inks . Moreover, traces of 2-isopropylthioxanthone have been detected in food products, prompting regulatory scrutiny regarding its potential health impacts .

The synthesis of 2-isopropylthioxanthone can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of p-isopropyl thiophenol with o-chlorobenzoic acid. This reaction typically requires a base catalyst and is conducted under controlled conditions to yield the desired compound .
  • One-step Reaction: Another approach utilizes 2,2'-dithiodiphenyl formic acid as a raw material reacted with cumene in the presence of concentrated sulfuric acid as both solvent and catalyst .
  • Alternative Synthesis: Other synthetic routes may involve variations in starting materials or reaction conditions but generally follow similar principles of condensation and cyclization.

2-Isopropylthioxanthone is widely utilized across various industries due to its effective photoinitiating properties:

  • Printing Inks: It is primarily used in UV-curable inks for printing applications.
  • Coatings: Employed in coatings that require rapid curing under UV light.
  • Adhesives: Utilized in formulations for adhesives that benefit from quick curing times.

Its ability to facilitate rapid polymerization makes it essential for enhancing production efficiency in these applications .

Studies have explored the interactions of 2-isopropylthioxanthone with biological membranes. For example, research involving phospholipid liposomes has provided insights into how this compound interacts at a molecular level with lipid bilayers. Such studies are crucial for understanding its biological effects and potential toxicity mechanisms .

Several compounds share structural similarities or functional roles with 2-isopropylthioxanthone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey UsesUnique Features
ThioxanthoneThioxanthone derivativePhotoinitiatorBasic structure without substituents
BenzoinAromatic ketonePhotoinitiatorLacks sulfur atom; different reactivity
CamphorquinoneQuinone derivativePhotoinitiatorMore reactive; used in dental materials
1-Hydroxycyclohexyl phenyl ketoneKetone derivativePhotoinitiatorHigher efficiency in certain formulations

While all these compounds serve as photoinitiators, 2-isopropylthioxanthone's unique isopropyl group enhances its solubility and reactivity compared to others, making it particularly effective in specific applications like printing inks and coatings .

Physical Description

Pellets or Large Crystals; NKRA

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

254.07653624 g/mol

Monoisotopic Mass

254.07653624 g/mol

Heavy Atom Count

18

UNII

54KUS6SE2T

GHS Hazard Statements

Aggregated GHS information provided by 330 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 211 of 330 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 119 of 330 companies with hazard statement code(s):;
H302 (47.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (47.9%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5495-84-1

Wikipedia

2-isopropylthioxanthone

General Manufacturing Information

Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Printing Ink Manufacturing
9H-Thioxanthen-9-one, 2-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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